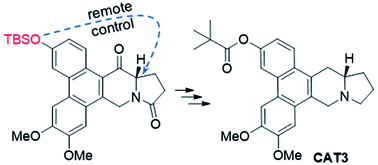A novel and practical synthesis of CAT3: a phenanthroindolizidine alkaloid with potential in treating glioblastoma†
RSC Advances Pub Date: 2018-08-17 DOI: 10.1039/C8RA04511A
Abstract
CAT3, one of the (+)-deoxytylophorinine-based phenanthroindolizidine alkaloids, is a promising therapeutic agent for the treatment of hedgehog (Hh)-driven glioblastoma and is currently being evaluated in preclinical studies. In this paper, a novel and practical synthetic route for CAT3 was firstly demonstrated with 10% overall yield in 11 steps and has been successfully validated for pilot-plant scale preparation. Investigation of the substitution at the 3-position of phenanthrene revealed that the electron-donating functionality can well preserve the S configuration. In particular, the excellent enantiomeric excess of CAT3 (≥99% ee) was achieved by introducing the strongly electron-donating tert-butyldimethylsilyl (TBS) group.


Recommended Literature
- [1] Front cover
- [2] Ampholytic interface induced in situ growth of CsPbBr3 for highly efficient perovskite light-emitting diodes†
- [3] Noble metal plasmonic nanostructure related chromisms
- [4] Synthetic strategies tailoring colours in multichromophoric organic nanostructures
- [5] Controlled biodegradation of polymers using nanoparticles and its application
- [6] Chemometrics-assisted HPLC-DAD as a rapid and interference-free strategy for simultaneous determination of 17 polyphenols in raw propolis†
- [7] Three Zn(ii) coordination polymers constructed with a new amide-thiophene-derived bis-pyridyl ligand as ultrasensitive luminescent sensors for Hg(ii) and purines†
- [8] Advancing fabrication and properties of three-dimensional graphene–alginate scaffolds for application in neural tissue engineering
- [9] Bushy sphere dendrites with husk-shaped branches axially spreading out from the core for photo-catalytic oxidation/remediation of toxins†
- [10] Coaxial electrospinning with organic solvent for controlling the size of self-assembled nanoparticles†










